5-Bromo-1-isobutyl-1H-pyrazole
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Overview
Description
5-Bromo-1-isobutyl-1H-pyrazole is a chemical compound with the molecular formula C7H11BrN2. It has a molecular weight of 203.08 . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications
Synthesis and Biological Activities
The chemical compound 5-Bromo-1-isobutyl-1H-pyrazole is a derivative within the broader class of pyrazoles, which are known for their diverse biological and pharmacological properties. This compound, like its related derivatives, has been the subject of various studies focusing on its synthesis and potential applications in medicinal chemistry and drug design.
One notable study involves the synthesis of imidazo[1,2-a]pyrazine derivatives, where compounds demonstrated in vitro uterine-relaxing and in vivo antibronchospastic activities. A specific derivative, 5-bromoimidazo-[1,2-alpha]pyrazine, showed positive chronotropic and inotropic properties on isolated atria, suggesting potential cardiac-stimulating applications Sablayrolles et al., 1984.
Another study focused on the regioselective synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, exhibiting significant cytotoxic effects against breast cancer and leukemic cells. These compounds were synthesized with a focus on assessing their cell viability activity in various cancer cell lines, indicating their potential as antiproliferative agents Ananda et al., 2017.
Antimicrobial and Cytotoxicity Studies
Research on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine derivatives revealed promising antibacterial and antitumor activities. These studies highlight the versatility of pyrazole derivatives in developing new therapeutic agents with potential applications in treating various bacterial infections and cancers Hassaneen et al., 2019.
Structural and Photophysical Analysis
The structural and tautomerism studies of 4-bromo substituted 1H-pyrazoles provided insights into their behavior in solid state and solution, facilitating their application in the development of new chemical entities with desired properties Trofimenko et al., 2007.
Safety and Hazards
While specific safety and hazard information for 5-Bromo-1-isobutyl-1H-pyrazole is not available, general precautions for handling similar compounds include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .
Properties
IUPAC Name |
5-bromo-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWRPYZOXLGDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427012-49-4 |
Source
|
Record name | 5-bromo-1-(2-methylpropyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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